(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride
Description
Properties
IUPAC Name |
1,3-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-3-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.ClH/c1-18-15-10-6-7-11-16(15)19(2)17(18)13-12-14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1/b13-12+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFVDHJTUKRCJH-UEIGIMKUSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Styryl Group: The styryl group is introduced via a Heck reaction, where the benzimidazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzimidazole ring with a methylating agent such as methyl iodide, followed by the exchange of the iodide ion with chloride ion to obtain the desired chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the styryl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as bromide, iodide, or thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium halides or potassium thiocyanate in polar solvents like water or ethanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted benzimidazolium salts.
Substitution: Halide or thiocyanate-substituted benzimidazolium salts.
Scientific Research Applications
Chemistry
- Precursor for Functionalized Salts : This compound serves as a precursor for synthesizing various functionalized benzimidazolium salts and ionic liquids, which are valuable in organic synthesis and catalysis.
Biology
- Antimicrobial Properties : Studies have indicated that derivatives of benzimidazole, including (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride, exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
Medicine
- Potential Drug Delivery Agent : The compound is being investigated for its potential use in drug delivery systems due to its ability to interact with biological macromolecules such as DNA and enzymes. Its mechanism includes intercalation into DNA, leading to disruption of cellular functions and potential cell death.
Industry
- Advanced Materials Development : It is utilized in creating conductive polymers and catalysts for organic reactions, contributing to advancements in materials science and engineering.
Case Studies
Mechanism of Action
The mechanism of action of (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes, DNA, and cell membranes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Morpholine-substituted salts exhibit high polar solubility (methanol, chloroform) , whereas bulky aryl derivatives are less soluble . The target compound’s methyl and styryl groups likely confer moderate polarity.
- Thermal Stability : Melting points vary widely (e.g., >229°C for 6-chloro-2,3-dimethyl-1-phenyl derivatives vs. 108–110°C for cyclohexyl-substituted salts ). Styryl groups may lower melting points due to reduced crystallinity.
Structural Analysis
- Planarity : Steric hindrance from substituents (e.g., 2-hydroxyphenyl groups in ) creates dihedral angles up to 81°, disrupting conjugation. The target compound’s styryl group may adopt a near-planar conformation, enhancing π-delocalization.
- Crystallography : Tools like SHELXL and WinGX are standard for resolving benzimidazolium salt structures, highlighting substituent-dependent packing patterns.
Biological Activity
(E)-1,3-Dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.
- Molecular Formula : C₁₁H₁₃ClN₂
- Molecular Weight : 220.69 g/mol
- CAS Number : Not explicitly listed, but related compounds have been cataloged under similar identifiers.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The specific compound this compound has shown promise in various studies:
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- It may also inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase.
-
Case Studies :
- A study published in Molecules explored the efficacy of benzimidazole derivatives against different cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, displayed IC₅₀ values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
In Vitro Studies :
- In a series of tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), this compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Its efficacy was attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
- Comparison with Standard Antibiotics :
Pharmacological Applications
The unique structure of this compound positions it as a potential candidate for further drug development:
-
Drug Design :
- Its structural features allow for modifications that could enhance selectivity and potency against specific targets in cancer therapy.
- The compound's ability to cross biological membranes suggests potential for oral bioavailability.
- Synergistic Effects :
Q & A
Q. What are the recommended synthetic routes for (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride, and how can reaction yields be optimized?
The synthesis of benzimidazolium salts typically involves quaternization of the nitrogen atom in the imidazole ring. For analogues like 1,3-bis(aryl)benzimidazolium salts (e.g., 2b in ), yields >90% are achieved using alkyl halides under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) with prolonged reaction times (24–48 hrs). Key optimization steps include:
- Purification : Recrystallization from ethanol/dichloromethane mixtures to remove unreacted precursors.
- Stoichiometry : A 1:1.2 molar ratio of benzimidazole derivative to alkylating agent minimizes side products.
- Temperature control : Maintaining reflux temperatures (80–100°C) prevents decomposition of the styryl group.
Reference analogues in and highlight the importance of anion exchange (e.g., chloride to tetrafluoroborate) for crystallinity .
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR, IR) for benzimidazolium salts?
Contradictions in spectroscopic data often arise from dynamic processes (e.g., anion mobility) or crystal packing effects. For example:
- ¹H NMR : Broadening or splitting of N-methyl peaks (δ 3.5–4.5 ppm) may indicate restricted rotation of the styryl group. Compare with solid-state NMR or variable-temperature NMR to resolve ambiguities .
- IR : A strong CN stretch (~1550 cm⁻¹) confirms imidazolium ring formation, but shifts (±10 cm⁻¹) may occur due to counterion interactions (e.g., chloride vs. bromide) .
- Resolution : Cross-validate with single-crystal X-ray diffraction (e.g., using SHELXL in ) for definitive structural assignments .
Q. What are the best practices for crystallographic analysis of this compound?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL () is recommended for refinement, particularly for handling anisotropic displacement parameters of the styryl group .
- Validation : Check for twinning using the R(int) value; values >0.05 may require integration with TWINABS.
- Visualization : Tools like WinGX/ORTEP () aid in illustrating thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G* level (as in ) can model:
- Charge distribution : The cationic imidazolium core and electron-withdrawing styryl group create a polarized π-system, influencing reactivity in catalysis.
- Frontier orbitals : HOMO-LUMO gaps (~3–4 eV) correlate with UV-Vis absorption maxima (e.g., λmax ~489 nm for similar styryl derivatives in ).
- Non-covalent interactions : AIM analysis reveals weak C–H···Cl interactions critical for crystal packing .
Q. What experimental strategies resolve contradictions in catalytic activity data for benzimidazolium-based systems?
Discrepancies in catalytic performance (e.g., turnover frequency) may stem from:
- Anion effects : Chloride vs. bulkier anions (e.g., NTf₂⁻) alter solubility and active-site accessibility. Use conductivity measurements to assess ionic dissociation .
- Steric hindrance : Molecular rotor studies () demonstrate that substituents on the styryl group (e.g., methoxy vs. methyl) impact rotational freedom and substrate binding .
- Kinetic profiling : Perform time-resolved in situ IR to monitor intermediate formation during reactions.
Q. How can thermal stability and decomposition pathways be analyzed for this compound?
- TGA/DSC : Measure weight loss steps (e.g., ~200–300°C for imidazolium salts) to identify decomposition onset. Compare with analogues like 1,3-dicyclohexyl derivatives (), which show enhanced stability due to bulky substituents .
- Mass spectrometry : High-resolution ESI-MS detects fragmentation products (e.g., loss of styryl group at m/z ~230).
- Solid-state NMR : Track structural changes during thermal degradation, focusing on C–N bond cleavage .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
